molecular formula C11H7BrN2O B13673678 6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine

6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine

Cat. No.: B13673678
M. Wt: 263.09 g/mol
InChI Key: ZGDDEEQSDJLFIH-UHFFFAOYSA-N
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Description

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both bromine and furan groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a brominated pyridine derivative and a furan-containing compound, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine is unique due to the presence of both bromine and furan groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H

InChI Key

ZGDDEEQSDJLFIH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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